Auda - 479413-70-2

Auda

Catalog Number: EVT-260742
CAS Number: 479413-70-2
Molecular Formula: C23H40N2O3
Molecular Weight: 392.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It belongs to the class of substituted urea derivatives. [] AUDA is widely used in scientific research to investigate the physiological and pathological roles of sEH and its substrates, epoxyeicosatrienoic acids (EETs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis

AUDA can be synthesized through a multi-step reaction. [] A detailed description of the synthesis method can be found in the cited paper.

Molecular Structure Analysis

AUDA inhibits sEH by binding to its catalytic site, thereby preventing the hydrolysis of EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs). [, , , , , ] This inhibition leads to an increase in the levels of EETs, which have various biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] AUDA is metabolized to chain-shortened β-oxidation products, a process that reduces its potency as an sEH inhibitor and its ability to bind and activate PPARα. []

Mechanism of Action

AUDA exerts its effects primarily by inhibiting sEH, leading to the stabilization and increased levels of EETs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] EETs have various biological activities, including vasodilation, anti-inflammation, anti-apoptosis, and pro-angiogenesis, contributing to the protective effects observed in various disease models. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Additionally, AUDA has been shown to activate PPARα, a nuclear receptor involved in lipid metabolism and inflammation. []

Physical and Chemical Properties Analysis

AUDA is a water-soluble compound. [] Its physical and chemical properties, such as solubility, melting point, and stability, influence its pharmacokinetic and pharmacodynamic profile. Further research is needed to comprehensively characterize its physical and chemical properties.

Applications
  • Cardiovascular Diseases: AUDA has shown beneficial effects in animal models of hypertension, stroke, atherosclerosis, myocardial infarction, and heart failure. [, , , , , , , , , , , , , , , , , ] These protective effects are attributed to its ability to enhance vasodilation, reduce inflammation, promote angiogenesis, and improve endothelial function by increasing EET levels.

  • Kidney Diseases: Studies have demonstrated that AUDA can attenuate kidney damage in models of diabetic nephropathy, hypertension-induced renal injury, and acute kidney injury. [, , , , ] These renoprotective effects are associated with its anti-inflammatory, anti-fibrotic, and vasodilatory properties.

  • Neurological Disorders: AUDA has been shown to reduce brain damage and improve functional outcomes in animal models of stroke and traumatic brain injury. [, , , ] These neuroprotective effects are likely mediated by its anti-inflammatory, anti-apoptotic, and antioxidant properties.

  • Metabolic Disorders: Research suggests that AUDA may have potential in managing metabolic disorders, such as obesity and diabetes, by improving insulin sensitivity and reducing inflammation. [, ]

Epoxyeicosatrienoic acids (EETs)

  • Compound Description: EETs are a group of signaling molecules produced by the cytochrome P450 (CYP) enzymes from arachidonic acid. They exhibit various biological activities, including vasodilation, anti-inflammatory effects, and cell growth regulation. [, , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: EETs are the substrates of soluble epoxide hydrolase (sEH), the enzyme that AUDA inhibits. By inhibiting sEH, AUDA prevents the degradation of EETs, leading to increased levels of these beneficial signaling molecules. This mechanism is central to AUDA's therapeutic effects in various disease models, including cardiovascular diseases and stroke. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Dihydroxyeicosatrienoic acids (DHETs)

  • Compound Description: DHETs are the less active metabolites of EETs, produced by the action of sEH. Unlike EETs, DHETs generally lack significant biological activity and are considered inactive metabolites. [, , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: AUDA, as an sEH inhibitor, prevents the formation of DHETs from EETs, thereby shifting the balance towards higher EET concentrations. This shift is crucial for AUDA's therapeutic effects by enhancing the beneficial actions of EETs. [, , , , , , , , , , , , , , , , , , , , , , , , ]

N-Cyclohexyl-N′-dodecanoic acid urea (CUDA)

  • Compound Description: CUDA is a substituted urea derivative structurally similar to AUDA. It acts as a dual inhibitor, targeting both sEH and peroxisome proliferator-activated receptor α (PPARα). []

N-adamantanyl-N′-dodecanoic acid urea (AUDA-BE)

  • Compound Description: AUDA-BE is the butyl ester prodrug of AUDA. It is rapidly converted to AUDA in vivo, leading to higher blood levels of AUDA compared to direct administration of AUDA. [, ]
  • Relevance: AUDA-BE acts as a prodrug for AUDA, ultimately leading to sEH inhibition and increased EET levels. Its use aims to improve the pharmacokinetic profile and enhance the therapeutic efficacy of AUDA. [, ]

14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE)

  • Compound Description: 14,15-EEZE is a selective antagonist of the 14,15-EET, one of the EET isomers. It blocks the effects of 14,15-EET, but not other EET isomers. [, ]
  • Relevance: 14,15-EEZE serves as a valuable tool to dissect the specific contribution of 14,15-EET to the overall effects of sEH inhibition by AUDA. [, ]

14,15-Dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE)

  • Compound Description: 14,15-DHE5ZE is a metabolite of 14,15-EE5ZE, formed by the action of sEH. It selectively inhibits 14,15-EET-induced relaxations in blood vessels. []
  • Relevance: The formation of 14,15-DHE5ZE from 14,15-EE5ZE highlights the potential for complex interactions between sEH inhibitors and EET antagonists. []
  • Compound Description: N,N′-Dicyclohexylurea is an sEH inhibitor that lacks the carboxylic acid group present in AUDA. It does not activate PPARα. []
  • Relevance: This compound highlights the structural requirements for sEH inhibition and PPARα activation, suggesting that the carboxylic acid moiety in AUDA is essential for its PPARα activity. []

N-Cyclohexyl-N′-dodecylurea

  • Compound Description: Similar to N,N′-Dicyclohexylurea, N-Cyclohexyl-N′-dodecylurea is another sEH inhibitor without a carboxylic acid group, making it unable to activate PPARα. []
  • Relevance: This compound further supports the importance of the carboxylic acid group in AUDA for its PPARα activation, emphasizing the structure-activity relationship of substituted urea-derived sEH inhibitors. []
  • Compound Description: 1-Cyclohexyl-3-dodecylurea is an sEH inhibitor with weaker vasodilatory effects on mesenteric resistance vessels compared to AUDA. []
  • Relevance: This compound, alongside other less potent sEH inhibitors, highlights AUDA's relatively strong vasodilatory properties, suggesting AUDA may have additional mechanisms contributing to its cardiovascular benefits beyond simply inhibiting sEH. []

12-(3-Cyclohexylureido)dodecanoic acid

  • Compound Description: This sEH inhibitor also demonstrates weaker vasodilatory effects on mesenteric resistance vessels than AUDA. []
  • Relevance: By comparing the vasodilatory properties of various sEH inhibitors, this compound further emphasizes the potent vasodilatory actions of AUDA, suggesting its therapeutic potential may go beyond just increasing EET levels. []

950 (adamantan-1-yl-3-{5-[2-(2-ethoxyethoxy)ethoxy]pentyl}urea)

  • Compound Description: This compound is another example of an sEH inhibitor exhibiting significantly weaker vasodilation in mesenteric resistance vessels compared to AUDA. []
  • Relevance: The weak vasodilatory action of this sEH inhibitor, along with other similar compounds, further underscores the unique and potent vasodilatory characteristics of AUDA, suggesting additional mechanisms may be involved in its cardiovascular benefits. []

N-methanesulfonyl-6-(2-proparyloxyphenyl)hexanamide (MSPPOH)

  • Compound Description: MSPPOH is a selective inhibitor of EET biosynthesis, particularly targeting the CYP epoxygenases responsible for EET production. []
  • Relevance: MSPPOH serves as a pharmacological tool to counteract the effects of AUDA by blocking EET production. This opposing action helps to confirm the involvement of EETs in mediating the therapeutic benefits of AUDA. []

Properties

CAS Number

479413-70-2

Product Name

Auda

IUPAC Name

12-(1-adamantylcarbamoylamino)dodecanoic acid

Molecular Formula

C23H40N2O3

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C23H40N2O3/c26-21(27)10-8-6-4-2-1-3-5-7-9-11-24-22(28)25-23-15-18-12-19(16-23)14-20(13-18)17-23/h18-20H,1-17H2,(H,26,27)(H2,24,25,28)

InChI Key

XLGSEOAVLVTJDH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

AUDA

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.